Product packaging for 2-Bromonaphtho[2,1-d]thiazole(Cat. No.:)

2-Bromonaphtho[2,1-d]thiazole

Cat. No.: B13660788
M. Wt: 264.14 g/mol
InChI Key: YQDBRCGGEDWVDR-UHFFFAOYSA-N
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Description

2-Bromonaphtho[2,1-d]thiazole is a brominated derivative of the naphthothiazole heterocyclic system, a scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the naphtho[2,1-d]thiazole core have been identified as possessing promising biological activity, particularly in the realm of antiparasitic agents. Recent studies have highlighted that structurally similar naphtho[2,1-d]thiazole derivatives exhibit potent in vitro antiplasmodial activity against the multiresistant K1 Plasmodium falciparum strain, identifying them as hit compounds for the development of new antimalarial therapies . The naphthothiazole structure is also a key intermediate in the synthesis of more complex molecular architectures, accessible via modern synthetic protocols such as microwave-assisted tandem reactions . The presence of the bromine atom on the naphtho[2,1-d]thiazole scaffold makes this compound a versatile building block for further chemical exploration. It serves as a crucial precursor for cross-coupling reactions (e.g., Suzuki, Heck), enabling researchers to introduce diverse structural motifs and explore structure-activity relationships (SAR). The naphthothiazole class of compounds is known to interact with biological macromolecules, including DNA and human serum albumin (HSA), which can be a key mechanism of action for many therapeutic agents . This compound is intended for use in laboratory research only. Intended Use & Handling: This product is provided strictly 'For Research Use Only' (RUO). It is not intended for diagnostic or therapeutic uses in humans or animals, nor for use in food, cosmetics, or household products. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and operating within a well-ventilated fume hood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6BrNS B13660788 2-Bromonaphtho[2,1-d]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6BrNS

Molecular Weight

264.14 g/mol

IUPAC Name

2-bromobenzo[g][1,3]benzothiazole

InChI

InChI=1S/C11H6BrNS/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H

InChI Key

YQDBRCGGEDWVDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)Br

Origin of Product

United States

Synthesis and Characterization of 2 Bromonaphtho 2,1 D Thiazole

While specific literature detailing the synthesis of 2-Bromonaphtho[2,1-d]thiazole is not widely available, its preparation can be inferred from established methods for the synthesis of related bromo-thiazoles. A common route would likely involve the Sandmeyer-type reaction of 2-aminonaphtho[2,1-d]thiazole. The synthesis of the parent 2-aminonaphtho[2,1-d]thiazole can be achieved through the reaction of a 2-naphthylamine (B18577) derivative with a thiocyanating agent or through cyclization reactions. Another potential route could be the direct bromination of the naphtho[2,1-d]thiazole (B12128997) parent ring system, although this may present challenges with regioselectivity.

Once synthesized, the characterization of This compound would rely on standard spectroscopic techniques.

Table 1: Predicted and General Spectroscopic Data for Bromo-thiazole Derivatives

PropertyData TypeGeneral Expected Observations
Molecular Formula C₁₁H₆BrNS
Molecular Weight 264.14 g/mol
¹H NMR Chemical Shift (ppm)Aromatic protons of the naphthalene (B1677914) ring system would appear in the downfield region, typically between 7.0 and 9.0 ppm. The chemical shifts would be influenced by the anisotropic effects of the fused rings.
¹³C NMR Chemical Shift (ppm)Aromatic carbons would resonate in the range of 110-150 ppm. The carbon bearing the bromine atom (C2) would be significantly deshielded.
Mass Spectrometry m/zThe mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).

Note: The data in this table is based on general knowledge of similar compounds and has not been experimentally verified for this compound from the cited sources.

Advanced Reaction Chemistry and Transformations of 2 Bromonaphtho 2,1 D Thiazole

Cross-Coupling Reactions at the C-2 Bromine Center

The bromine atom at the C-2 position of naphtho[2,1-d]thiazole (B12128997) serves as an excellent handle for numerous palladium- and nickel-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing complex molecular frameworks from simpler precursors.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid and boronate ester reagents. nih.govresearchgate.net This palladium-catalyzed reaction involves the coupling of an organoboron species with an organic halide or triflate. nih.gov For 2-Bromonaphtho[2,1-d]thiazole, this reaction provides a direct route to 2-aryl- or 2-vinyl-substituted naphthothiazoles.

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of the naphthothiazole, followed by transmetalation with the organoboron reagent in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. While specific examples for this compound are not extensively documented in the provided search results, the reaction is widely applied to other bromoheterocycles. organic-chemistry.org For instance, the coupling of 2-iodocycloenones with various arylboronic acids proceeds efficiently using a Pd/C catalyst and Na₂CO₃ in aqueous DME, highlighting a practical and environmentally friendly approach. organic-chemistry.org Similar conditions, tailored for the specific substrate, are expected to be effective for this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides This table presents generalized conditions and examples from related compounds, as specific data for this compound was not found in the search results.

Catalyst (mol%) Ligand Base Solvent Temperature (°C) Yield (%) Reference
Pd(0)/C (5) None Na₂CO₃ DME/H₂O 25 High organic-chemistry.org
Na₂PdCl₄ sSPhos K₃PO₄ H₂O/ACN 37 Good to Excellent nih.gov

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes, typically with high trans selectivity. organic-chemistry.orglibretexts.org The reaction is catalyzed by palladium complexes and requires a base. organic-chemistry.org For this compound, a Heck reaction with an alkene like styrene (B11656) or an acrylate (B77674) would yield the corresponding 2-alkenylnaphthothiazole derivative. The mechanism involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org While intramolecular Heck reactions on thiazole-containing systems have been reported, jmchemsci.com specific examples for the intermolecular reaction with this compound require extrapolation from general protocols. frontiersin.orgresearchgate.net

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. organic-chemistry.orgscirp.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This reaction would convert this compound into 2-alkynylnaphthothiazoles, which are versatile intermediates for further synthesis. The methodology has been successfully applied to other bromoheterocycles, such as 2-amino-3-bromopyridines scirp.org and functionalized thiazoles, nih.gov indicating its applicability to the target compound.

Table 2: General Conditions for Heck and Sonogashira Reactions This table presents generalized conditions, as specific data for this compound was not found in the search results.

Reaction Catalyst System Base Solvent Temperature Reference
Heck Pd EnCat® 40 (0.8 mol%) AcONa Ethanol 140 °C (MW) frontiersin.org
Sonogashira Pd(CF₃COO)₂ / PPh₃ / CuI Et₃N DMF 100 °C scirp.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and tolerance for various functional groups. wikipedia.org It allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to 2-aminonaphthothiazole derivatives.

The catalytic cycle involves oxidative addition of a Pd(0) complex to the aryl bromide, coordination of the amine to the palladium center, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed. organic-chemistry.org A practical protocol has been developed for the amination of 2-bromopyridines, which are structurally related, using Pd(OAc)₂ with a phosphine ligand and a strong base like NaOt-Bu. nih.govresearchgate.net

The Kumada coupling utilizes a Grignard reagent (R-MgX) and an organic halide in a reaction catalyzed by nickel or palladium complexes. wikipedia.org It was one of the first cross-coupling methods developed and remains a cost-effective choice for C-C bond formation. wikipedia.orgorganic-chemistry.org The reaction of this compound with an aryl or alkyl Grignard reagent would yield the corresponding 2-substituted product. Research on the closely related substrate, 2-bromonaphthalene, has shown that it undergoes efficient ligand-free, nickel-catalyzed Kumada coupling with tert-butylmagnesium chloride, suggesting a similar reactivity profile for the naphthothiazole derivative. rhhz.net

Table 3: Ligand-Free Ni-Catalyzed Kumada Coupling of 2-Bromonaphthalene with tBuMgCl Data adapted from a study on 2-bromonaphthalene, a close structural analog of this compound. rhhz.net

Entry Ni-Catalyst (mol%) Temperature (°C) Time (min) Yield of 2-(tBu)naphthalene (%)
1 NiCl₂ (10) 0 30 65
2 NiCl₂·(H₂O)₁.₅ (2.5) -10 30 72

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org A key advantage of Negishi coupling is the high functional group tolerance of organozinc reagents. nih.gov This method can be used to introduce alkyl, aryl, or vinyl groups onto the C-2 position of the naphthothiazole ring. Mild and efficient protocols have been developed for the Negishi coupling of 2-heterocyclic organozinc reagents with aryl chlorides, including benzothiazole (B30560) derivatives, using a Pd₂(dba)₃/X-Phos catalyst system. organic-chemistry.orgnih.gov This demonstrates the feasibility of applying this methodology to this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov For this mechanism to be facile, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho and/or para to the leaving group. nih.gov

The this compound ring system lacks strong electron-withdrawing groups to sufficiently activate the C-2 position towards a standard SNAr reaction. The thiazole (B1198619) ring itself is electron-deficient, and calculations indicate that the C-2 position is the preferred site for nucleophilic attack in the parent thiazole ring. chemicalbook.com However, without additional activation, displacement of the bromide by common nucleophiles under typical SNAr conditions is expected to be difficult and require harsh conditions, if it proceeds at all. Alternative mechanisms, such as those involving radical intermediates (SRN1), could potentially be explored but are outside the scope of the classical SNAr pathway. chemicalbook.com

Electrophilic Aromatic Substitution on the Naphthothiazole Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. nih.gov In the case of the naphtho[2,1-d]thiazole ring system, the reaction can occur either on the thiazole moiety or the naphthalene (B1677914) rings. The thiazole ring is generally considered electron-deficient and is deactivated towards electrophilic attack compared to benzene. When substitution does occur on thiazole, it favors the C-5 position. chemicalbook.com

Studies on related compounds, such as 2-(furan-2-yl)naphtho[2,1-d]thiazole and 2-(thiophen-2-yl)naphtho[2,1-d]thiazole, have shown that electrophilic substitution reactions like nitration, bromination, and acylation occur exclusively at the 5-position of the highly activated furan (B31954) or thiophene (B33073) ring. researchgate.netpleiades.online This suggests that the naphthothiazole core is significantly less reactive towards electrophiles. Therefore, for this compound itself, electrophilic attack is predicted to occur preferentially on the more electron-rich naphthalene portion of the molecule. The fused thiazole ring will act as a deactivating group and direct incoming electrophiles, with the precise position of substitution (regioselectivity) depending on a complex interplay of electronic and steric effects governed by the entire fused system.

Functional Group Interconversions Beyond Bromine Substitution

While the bromine atom at the 2-position is a primary site for functionalization, the naphthyl backbone of this compound offers opportunities for further structural modifications. These transformations are crucial for fine-tuning the electronic and steric properties of the molecule for various applications.

Research on related naphthothiazole derivatives suggests that the naphthyl ring can undergo various functional group interconversions. For instance, in the synthesis of certain 2-substituted naphtho[2,1-d]thiazoles, tandem reactions involving direct arylation on the thiazole precursor followed by intramolecular cyclization are employed. nih.gov This indicates that the naphthyl ring system is amenable to C-H activation and functionalization under specific catalytic conditions.

Although direct studies on this compound are scarce, analogous reactions on benzothiazoles provide a framework for potential transformations. Palladium-catalyzed C-H functionalization is a powerful tool for introducing new substituents onto aromatic rings. nih.gov It is plausible that under appropriate directing-group-assisted or metal-catalyzed conditions, the naphthyl ring of this compound could undergo reactions such as arylation, alkylation, or acylation at specific positions. The regioselectivity of these reactions would be influenced by the electronic nature of the fused thiazole ring and the directing effects of any existing substituents.

Furthermore, the synthesis of various 2-substituted-naphtho[2,1-d]thiazoles from N-substituted arylamines and elemental sulfur under metal-free conditions highlights the robustness of the naphthothiazole core to certain reaction conditions, suggesting that subsequent functionalization of the naphthyl part of this compound is feasible. rsc.org

Ring-Opening and Rearrangement Pathways

The stability of the fused aromatic system of naphtho[2,1-d]thiazole makes ring-opening and rearrangement reactions less common but highly significant when they occur, as they can lead to novel heterocyclic scaffolds.

A notable study on a related spiro[1,3-thiazole-2,1'-cyclohexane] derivative fused to a naphthoquinone system demonstrated a base-catalyzed ring contraction and fusion reaction. beilstein-journals.org The proposed mechanism involves the opening of the thiazole ring to form a thiol intermediate, followed by a dihydropyrrole ring closure and subsequent aromatization with the extrusion of hydrogen sulfide. beilstein-journals.org This suggests that under specific conditions, the thiazole ring of a naphthothiazole derivative can be opened.

Plausible Ring-Opening and Rearrangement Mechanism:

Based on the study of the spiro compound, a plausible, though not directly observed, pathway for a derivative of this compound could be initiated by a nucleophilic attack on the thiazole ring, leading to its cleavage. The subsequent rearrangement would depend heavily on the substituents and reaction conditions. For instance, treatment with a strong base could potentially lead to a ring-opening, followed by an intramolecular cyclization involving a different part of the molecule, leading to a skeletal rearrangement.

A study on the reaction of anthra[1,2-d] beilstein-journals.orgresearchgate.netnih.govtriazine-4,7,12(3H)-trione with pyridines demonstrated a thermal ring-opening followed by an annulation reaction to construct new fused systems. nih.gov While a different heterocyclic system, this highlights the potential for ring-opening-annulation strategies in complex fused heterocycles.

The table below summarizes a plausible, though hypothetical, reaction pathway for the rearrangement of a naphthothiazole derivative based on the observed rearrangement of a related spiro compound. beilstein-journals.org

StepDescriptionIntermediate Type
1Base-catalyzed thiazole ring openingThiol intermediate
2Intramolecular cyclization (dihydropyrrole formation)Fused-ring intermediate
3Aromatization with H₂S extrusionRearranged carbazole (B46965) product

Mechanistic Studies of Key Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. Due to the limited direct research on this specific compound, mechanistic insights are largely drawn from studies on analogous systems.

While no specific transition state analysis for reactions of this compound has been reported, studies on palladium-catalyzed C-H functionalization of other nitrogen-containing heterocycles provide valuable models. nih.gov These reactions can proceed through different catalytic cycles, such as Pd(0)/Pd(II) or Pd(II)/Pd(IV), depending on the reactants and conditions. nih.gov For a hypothetical C-H arylation on the naphthyl ring of this compound, computational studies would be necessary to determine the most likely pathway and the structure of the key transition states. Such calculations can elucidate the role of ligands, the geometry of the transition state, and the activation energies, which are critical for understanding and improving the catalytic process.

The table below outlines the key stages in a generic palladium-catalyzed C-H functionalization cycle that could be applicable to the naphthyl ring of this compound.

StageDescriptionKey Species
1C-H ActivationPalladacycle Intermediate
2Oxidative AdditionPd(IV) Intermediate
3Reductive EliminationPd(II) Complex and Product

The direct observation and characterization of reaction intermediates are paramount for confirming a proposed reaction mechanism. Spectroscopic techniques are invaluable in this regard.

In the synthesis of naphtho[2,3-d]thiazole-4,9-diones, which are structurally related to naphtho[2,1-d]thiazole, intermediates can be characterized using various spectroscopic methods. mdpi.com For instance, in the synthesis of 2,3-dihydronaphtho[2,3-d] beilstein-journals.orgnih.govthiazole-4,9-diones, a plausible mechanism involves the formation of an S-S-DABCO derivative as an intermediate, which can be proposed based on the final products and analogous reactions. beilstein-journals.org

The characterization of a stable byproduct during the synthesis of a carbazole-dione from a spiro-naphthothiazole derivative provided crucial evidence for the proposed rearrangement pathway. beilstein-journals.org This highlights the importance of isolating and identifying all reaction components to build a complete mechanistic picture.

Modern spectroscopic techniques, such as in-situ IR and NMR spectroscopy, coupled with mass spectrometry, are powerful tools for identifying transient intermediates in complex reaction mixtures. rsc.org While no such studies have been specifically reported for this compound, these methods would be essential for elucidating the mechanisms of its functionalization, ring-opening, and rearrangement reactions.

The following table lists common spectroscopic techniques and their application in characterizing intermediates in heterocyclic synthesis.

Spectroscopic TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR)Connectivity and chemical environment of atoms
Infrared (IR) SpectroscopyPresence of specific functional groups
Mass Spectrometry (MS)Molecular weight and fragmentation patterns
X-ray CrystallographyThree-dimensional structure of stable intermediates

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy is a important tool for probing the electronic transitions within molecules containing chromophores. In the case of naphtho[2,1-d]thiazole derivatives, the extended π-conjugated system gives rise to characteristic absorption bands in the UV-Vis region. These absorptions are primarily attributed to π→π* and n→π* transitions. libretexts.org The π→π* transitions, which are typically more intense, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org The n→π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (e.g., on the sulfur or nitrogen atom of the thiazole ring) to an antibonding π* orbital. libretexts.org

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and the solvent environment. For instance, the introduction of substituent groups on the naphthothiazole core can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima. A study on naphtho[2,3-d]thiazole-4,9-diones, a related class of compounds, demonstrated that the introduction of nitrogen-containing heterocycles at the 2-position of the thiazole ring resulted in a significant bathochromic shift of over 60 nm compared to the parent compound. mdpi.com This was attributed to an intramolecular charge transfer (ICT) from the electron-donating heterocyclic moiety to the extended π-conjugated system of the naphtho[2,3-d]thiazole-4,9-dione (B78148) skeleton. mdpi.com

Solvatochromism, the change in absorption or emission spectra with solvent polarity, is another key characteristic that can be studied using UV-Vis spectroscopy. In some thiazole derivatives, a red shift (bathochromic shift) is observed in more polar solvents, which can be indicative of a more polar excited state compared to the ground state. libretexts.org This phenomenon is often analyzed using Lippert-Mataga plots, which relate the Stokes shift to the solvent polarity parameter. mdpi.com

Research on various thiazole derivatives has consistently shown that their UV-Vis absorption spectra are key to understanding their electronic properties. For example, newly synthesized thiazole derivatives incorporating a thieno[2,3-b]thiophene (B1266192) moiety have been characterized by their UV-Vis spectra, providing insights into these novel heterocyclic systems. nih.gov Similarly, studies on 5-N-arylaminothiazoles have revealed that the addition of acids can induce significant bathochromic shifts in their absorption bands, a phenomenon known as halochromism. researchgate.net

The table below presents hypothetical UV-Vis absorption data for a series of 2-substituted naphtho[2,1-d]thiazole derivatives in different solvents, illustrating the potential effects of substituents and solvent polarity on their electronic absorption characteristics.

CompoundSubstituent (R)Solventλmax (nm)log εTransition Type
1 -BrCyclohexane3204.1π→π
1 -BrEthanol3254.0π→π
2 -NH2Cyclohexane3504.3π→π* / ICT
2 -NH2Acetonitrile3654.4π→π* / ICT
3 -NO2Dichloromethane3404.2π→π
3 -NO2DMSO3484.2π→π

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. For complex heterocyclic systems like this compound derivatives, single-crystal X-ray diffraction analysis provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state. This data is crucial for understanding structure-property relationships.

While specific crystallographic data for this compound was not found in the provided search results, studies on related thiazole and naphthothiazole derivatives highlight the power of this technique. For instance, X-ray crystallographic analysis of acetylene-containing 2-(2-hydrazinyl)thiazole derivatives revealed a non-planar structure, with the acetylene (B1199291) carbons positioned out of the plane. nih.gov This kind of detailed structural information is vital for designing molecules with specific therapeutic properties. nih.gov

In another study, the mechanism of a reaction to form a thiazol-2(3H)-imine derivative was confirmed by X-ray crystallography, which elucidated the unexpected formation of a novel compound. ekb.eg This demonstrates the technique's ability to provide definitive structural proof. Furthermore, X-ray crystallography has been used to confirm the binding of thiazole derivative inhibitors to human dihydroorotate (B8406146) dehydrogenase, guiding the development of more potent drug candidates. nih.gov The analysis of a nickel(II) complex with a tetradentate ligand also relied on single-crystal X-ray diffraction to determine its slightly distorted square-planar geometry. researchgate.net

The table below presents hypothetical crystallographic data for a derivative of this compound, illustrating the type of information obtained from an X-ray diffraction study.

ParameterValue
Compound 2-Bromo-4-phenylnaphtho[2,1-d]thiazole
Formula C17H10BrNS
Crystal System Monoclinic
Space Group P21/c
a (Å) 8.543
b (Å) 12.126
c (Å) 15.345
α (°) 90
β (°) 102.5
γ (°) 90
Volume (ų) 1547.2
Z 4
Dihedral Angle (Naphthyl-Phenyl) 35.8°

This data would reveal the planarity of the naphthothiazole system and the orientation of any substituents, which can significantly influence intermolecular interactions and crystal packing.

Advanced Spectroscopic Techniques for Elucidating Excited State Dynamics

Understanding the fate of a molecule after it absorbs light is the domain of excited-state dynamics. Advanced spectroscopic techniques, such as time-resolved fluorescence and transient absorption spectroscopy, are employed to probe the various relaxation pathways available to the excited molecule. These pathways include fluorescence, phosphorescence, internal conversion, and intersystem crossing.

For fluorescent molecules like many naphthothiazole derivatives, these techniques can measure fluorescence lifetimes and quantum yields, providing insights into the efficiency of the light-emission process. epa.gov The excited-state dynamics are often influenced by factors such as solvent polarity and the presence of specific functional groups.

Research on related systems provides a framework for understanding the potential excited-state behavior of this compound derivatives. For example, in studies of 4,7-dithien-2-yl-2,1,3-benzothiadiazole, transient absorption UV-visible spectroscopy identified an internal charge transfer (ICT) as the primary relaxation step after excitation. rsc.org This ICT process was found to be assisted by the planarization of the thiophene rings on a picosecond timescale. rsc.org Time-resolved fluorescence measurements further supported a mechanism involving this planarization and stabilization of the charge-transfer state in polar solvents. rsc.org

Furthermore, some heterocyclic compounds, including certain thiazole derivatives, can undergo excited-state intramolecular proton transfer (ESIPT). mdpi.com This process involves the transfer of a proton within the molecule in the excited state, leading to a large Stokes shift between absorption and emission. mdpi.com While not directly reported for this compound, the potential for such processes exists in suitably substituted derivatives.

The combination of steady-state and time-resolved spectroscopic techniques allows for the construction of a detailed picture of the excited-state potential energy surface and the dynamics of the molecule as it navigates this surface. This knowledge is critical for the design of molecules for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. ontosight.ai

The table below summarizes key parameters related to the excited-state dynamics that could be determined for a hypothetical this compound derivative.

ParameterDescriptionTypical Value/Observation
Fluorescence Quantum Yield (ΦF) Efficiency of fluorescence emission.0.1 - 0.9
Fluorescence Lifetime (τF) Average time the molecule spends in the excited state before emitting a photon.1 - 10 ns
Stokes Shift Difference in wavelength between the absorption and emission maxima.30 - 100 nm
Transient Absorption Reveals the formation and decay of excited states and transient species.Picosecond to microsecond decay kinetics
Excited State Dipole Moment Can be estimated from solvatochromic shifts to understand charge redistribution upon excitation.Larger than the ground state dipole moment in ICT compounds.

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of this compound. These methods model the molecule's electronic behavior, which governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and energetics of molecules. For derivatives of thiazole and other heterocyclic systems, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or higher, have proven effective in predicting molecular structures with high accuracy. researchgate.netmdpi.com These studies typically involve geometry optimization, where the molecule's structure is adjusted to find the minimum energy conformation. arxiv.orgarxiv.org

Parameter Predicted Value (Å or °)
C-S bond length 1.75
C-N bond length 1.38
C-Br bond length 1.89
C-S-C bond angle 89.5

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy for electronic structure calculations. nih.gov Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can be employed for more precise energy and geometry predictions. rsc.org While computationally more demanding than DFT, ab initio calculations can be used to refine the understanding of the electronic structure and stability of this compound. nih.govrsc.org These methods are particularly useful for benchmarking the results obtained from DFT and for investigating systems where electron correlation effects are significant. aps.org

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. imperial.ac.uk The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. arabjchem.orgnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the spatial distribution of the HOMO and LUMO would likely show the HOMO localized over the electron-rich naphthalene and thiazole rings, while the LUMO may have significant contributions from the thiazole moiety and the bromine atom. The HOMO-LUMO energy gap can be calculated using DFT and ab initio methods. researchgate.net This information is valuable for predicting the molecule's behavior in charge transfer interactions and its potential applications in materials science. researchgate.netajchem-a.com

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.8

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be correlated with experimental data to confirm their structure and understand their electronic transitions. schrodinger.comnih.govnih.gov

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. scielo.org.zaresearchgate.net For this compound, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts, which can be compared with experimental spectra for structural elucidation. google.com

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be computed from the second derivatives of the energy with respect to the atomic coordinates. scielo.org.za These calculations can help in assigning the vibrational modes observed in an experimental IR spectrum, providing a "fingerprint" of the molecule. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netjournalijar.com This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima in the UV-Vis spectrum. For this compound, TD-DFT calculations would reveal the nature of its electronic transitions, such as π-π* transitions within the aromatic system.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

Transition State Identification and Energy Barrier Calculations

For reactions involving this compound, computational methods can be used to identify transition state structures and calculate the associated energy barriers. researchgate.net A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. By mapping the potential energy surface of a reaction, chemists can determine the most likely reaction pathway.

For instance, in nucleophilic substitution reactions where the bromine atom is replaced, computational modeling can help to determine whether the reaction proceeds through an SNAr mechanism or another pathway. The calculated activation energies provide a quantitative measure of the reaction rate, allowing for a deeper understanding of the molecule's reactivity. researchgate.netgrowingscience.com

Applications of 2 Bromonaphtho 2,1 D Thiazole Derivatives

In Materials Science

Derivatives of naphthothiazole are known to possess interesting photophysical properties, such as fluorescence. mdpi.com By utilizing This compound as a starting material, a diverse range of fluorescent dyes can be synthesized through cross-coupling reactions. The introduction of different aryl, vinyl, and alkynyl groups at the 2-position allows for the fine-tuning of the emission and absorption characteristics of these molecules. Such tailored fluorescent compounds have potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging.

In Medicinal Chemistry

The naphthothiazole scaffold is a recurring motif in compounds with biological activity. nih.gov The ability to synthesize a wide array of derivatives from This compound is of significant interest in drug discovery. For example, the introduction of various substituents at the 2-position can lead to compounds with enhanced potency and selectivity as anticancer or antimicrobial agents. nih.govresearchgate.net A study on a series of naphtho[2,1-d]thiazoles highlighted two compounds with promising in vitro activity against the multiresistant K1 strain of Plasmodium falciparum, the parasite responsible for malaria. nih.govresearchgate.net The synthetic flexibility offered by the 2-bromo precursor is crucial for structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds in the drug development process.

Conclusion

Historical Development of Thiazole (B1198619) Synthesis Strategies

The journey to synthesize complex thiazole derivatives like this compound is built upon a rich history of foundational synthetic methods. The most classical and widely recognized is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch. ijper.orgresearchgate.net This method traditionally involves the cyclocondensation of an α-haloketone with a thioamide. ijper.orgwikipedia.org Over the years, this fundamental reaction has been adapted and expanded, with numerous variations employing different starting materials such as thioforamide, thiourea (B124793), and α-thiocyanotoketones to generate the thiazole core. ijper.org Another significant early contribution was the Cook-Heilbron synthesis, which utilizes the condensation of an α-aminonitrile with carbon disulfide. wikipedia.org These pioneering methods laid the essential groundwork for the development of more intricate fused heterocyclic systems.

Direct Annulation Approaches for Naphtho[2,1-d]thiazole (B12128997) Core Formation

The direct construction of the fused naphtho[2,1-d]thiazole ring system is a key focus in the synthesis of its derivatives. These annulation strategies can be broadly categorized into metal-catalyzed protocols, metal-free conditions, and multi-component reactions.

Metal-Catalyzed Cyclization Protocols

Metal catalysts play a pivotal role in modern organic synthesis, and the formation of the naphtho[2,1-d]thiazole core is no exception. Researchers have developed protocols that leverage the catalytic activity of various metals to facilitate the desired cyclization. For instance, a series of naphtho[2,1-d]thiazoles were prepared in good yields using a microwave-assisted protocol that combines tandem direct arylation and intramolecular Knoevenagel reaction on 1,3-thiazole derivatives. nih.gov Copper salts, such as copper(I) iodide and copper(II) acetate, have been employed to catalyze the synthesis of thiazole and benzothiazole (B30560) derivatives, respectively. nih.govnih.gov These reactions often proceed through mechanisms involving the formation of key intermediates facilitated by the metal catalyst. nih.gov Iron-catalyzed syntheses of related benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazoles and ketones or chalcones have also been reported, showcasing the versatility of transition metals in promoting such cyclizations. nih.gov

Metal-Free Conditions and Green Chemistry Methodologies

In recent years, there has been a significant shift towards developing synthetic methods that are more environmentally friendly. This has led to the exploration of metal-free conditions and green chemistry approaches for the synthesis of thiazole derivatives. nih.gov These methods often utilize renewable starting materials, non-toxic catalysts, and milder reaction conditions to minimize environmental impact. nih.gov For example, an efficient and environmentally friendly protocol for the synthesis of 2-(arylamino)thiazoles has been developed using the ionic liquid [bmim][BF4] as a reusable solvent. researchgate.net This one-pot, three-component reaction of aryl ketones, N-bromosuccinimide, and thiourea derivatives proceeds at ambient temperature with high yields. researchgate.net Furthermore, visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes under an air atmosphere has been achieved without the need for a metal catalyst. mdpi.com The use of microwave irradiation has also emerged as a green technique, offering advantages such as shorter reaction times and improved yields in a solvent- and catalyst-free setting for the synthesis of hydrazinyl thiazole derivatives. nih.gov

Multi-Component Reactions for Structural Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient route to complex molecules like naphtho[2,1-d]thiazole analogues. nih.gov These reactions are atom-economical and can rapidly generate molecular diversity. A one-pot, three-component reaction of aryl ketones, N-bromosuccinimide, and thiourea derivatives in an ionic liquid is a prime example of an MCR for synthesizing thiazole structures. researchgate.net Another approach involves the chemoenzymatic multicomponent synthesis of thiazole derivatives, where an enzyme catalyzes the reaction between a secondary amine, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate. analis.com.my Such strategies streamline the synthetic process by avoiding the isolation of intermediates and often lead to high yields under mild conditions. researchgate.netanalis.com.my

Halogenation Strategies for Introducing the Bromo-Substituent at the 2-Position

The introduction of a bromine atom at the 2-position of the naphtho[2,1-d]thiazole ring is a crucial step in the synthesis of the target compound. A common strategy for this transformation is the direct bromination of the pre-formed naphtho[2,1-d]thiazole core. Electrophilic substitution reactions, such as bromination, on related heterocyclic systems like 2-(furan-2-yl)naphtho[2,1-d] ijper.orgresearchgate.netthiazole have been shown to occur selectively. researchgate.net

Alternatively, the bromine atom can be incorporated from the start by using a brominated precursor. For instance, the Hantzsch thiazole synthesis can be adapted to use a bromine-containing thioamide or an α-haloketone that already bears the bromine substituent. A more direct route involves the use of 2-bromothiazole (B21250) as a starting material, which can then undergo further reactions to build the fused naphthalene (B1677914) ring. An industrialized method for preparing thiazole-2-methanamide utilizes 2-bromothiazole as a key raw material. google.com This suggests the feasibility of employing this compound in subsequent synthetic transformations.

Synthetic Routes Involving Pre-functionalized Naphthalene Derivatives

An alternative and powerful approach to constructing the this compound framework involves starting with a naphthalene derivative that already possesses the necessary functional groups for thiazole ring formation. This strategy allows for precise control over the regiochemistry of the final product.

A common starting material for this approach is a 2-aminonaphthol or a related derivative. For instance, a series of 2-benzylideneaminonaphthothiazoles were synthesized by reacting naphtha[1,2-d]thiazol-2-amine with various substituted aromatic aldehydes. nih.gov The initial naphtha[1,2-d]thiazol-2-amine can be prepared from a suitable naphthalene precursor.

Another versatile method involves the condensation of a pre-functionalized naphthalene with a reagent that provides the thiazole ring atoms. For example, the synthesis of novel thiazole-naphthalene derivatives as tubulin polymerization inhibitors started with the condensation of 1-methoxynaphthalene (B125815) with appropriate phenylacetic acids to form deoxybenzoins. nih.gov These intermediates were then brominated and subsequently condensed with thiourea to afford the thiazole-naphthalene core. nih.gov This multi-step sequence highlights the utility of starting with a functionalized naphthalene to achieve the desired complex structure.

The following table summarizes some of the key synthetic approaches and the types of starting materials used:

Synthetic ApproachStarting MaterialsKey Features
Hantzsch Thiazole Synthesis α-Haloketone, ThioamideClassical and versatile method for thiazole ring formation. ijper.orgwikipedia.org
Metal-Catalyzed Cyclization 1,3-Thiazole derivatives, Metal catalysts (e.g., Pd, Cu, Fe)Efficient for forming fused ring systems under controlled conditions. nih.govnih.govnih.gov
Metal-Free/Green Synthesis Aryl ketones, N-bromosuccinimide, Thiourea, Ionic liquids, Visible lightEnvironmentally friendly, often uses milder conditions and reusable catalysts. researchgate.netnih.govmdpi.com
Multi-Component Reactions Aryl ketones, N-bromosuccinimide, Thiourea; Secondary amine, Benzoyl isothiocyanate, Dimethyl acetylenedicarboxylateHigh efficiency and atom economy by combining multiple reactants in one pot. researchgate.netnih.govanalis.com.my
Pre-functionalized Naphthalenes Naphtha[1,2-d]thiazol-2-amine, Aromatic aldehydes; 1-Methoxynaphthalene, Phenylacetic acids, ThioureaAllows for precise control over the final structure by starting with a modified naphthalene core. nih.govnih.gov

Stereoselective and Regioselective Synthesis Considerations for this compound and Analogues

The synthesis of specific isomers of this compound and its analogues, where both the position of the bromine atom and the spatial arrangement of other substituents are precisely controlled, presents a significant challenge in synthetic organic chemistry. Achieving high levels of stereoselectivity and regioselectivity is crucial for the development of compounds with specific biological activities or material properties. This section explores the key considerations and potential strategies for the controlled synthesis of these complex molecules, drawing upon established principles in heterocyclic and asymmetric synthesis.

Regioselective Synthesis

The regioselective synthesis of this compound primarily concerns the selective introduction of a bromine atom at the C2-position of the thiazole ring and the specific placement of other substituents on the naphthalene core.

One common route to naphtho[2,1-d]thiazoles involves the reaction of a 2-aminonaphthalene derivative with a sulfur-containing reagent. The regioselectivity of the initial aminonaphthalene synthesis is therefore critical. For instance, the tandem direct arylation and intramolecular Knoevenagel reaction on 1,3-thiazole derivatives offers a pathway to substituted naphtho[2,1-d]thiazoles. nih.gov The final position of substituents on the naphthyl moiety is determined by the substitution pattern of the starting materials. nih.gov

Direct halogenation of the pre-formed naphtho[2,1-d]thiazole ring system is another approach. The inherent reactivity of the heterocyclic ring and the directing effects of existing substituents will govern the regioselectivity of this process. For many heterocyclic compounds, the C2-position is susceptible to electrophilic attack. However, in the case of radical halogenation, the most stable radical intermediate will determine the site of halogenation. youtube.com Palladium-catalyzed methods for the regioselective halogenation of arenes using N-halosuccinimides offer a milder alternative to traditional electrophilic aromatic substitution and can provide complementary regioselectivity. organic-chemistry.orgnih.gov The directing group on the arene plays a crucial role in determining the position of halogenation in these reactions.

A plausible mechanism for the regioselective synthesis of a 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazole involves the initial displacement of a bromine atom from an α-bromo-1,3-diketone by a pyrazole-1-carbothioamide, followed by nucleophilic addition of the imine nitrogen to the less sterically hindered carbonyl carbon. nih.gov This highlights how steric and electronic factors can be manipulated to control the formation of a specific regioisomer.

The following table summarizes potential strategies for achieving regioselectivity in the synthesis of this compound analogues based on general principles of organic synthesis.

Strategy Description Key Factors Influencing Regioselectivity Potential Outcome for Naphtho[2,1-d]thiazole Synthesis
Controlled Cyclization Synthesis of the naphthothiazole ring from appropriately substituted precursors.Position of functional groups on the starting 2-aminonaphthalene and the thiazole precursor.Predictable placement of substituents on the naphthalene ring.
Directed C-H Halogenation Direct halogenation of the naphthothiazole core using a directing group.Nature and position of the directing group, choice of catalyst and halogenating agent.Selective bromination at a specific position on the naphthalene or thiazole ring.
Radical Halogenation Halogenation under radical conditions.Stability of the resulting radical intermediate.Bromination at the most stable radical position, which may or may not be the C2-position. youtube.com

Stereoselective Synthesis

Stereoselectivity in the context of this compound analogues can manifest as either central chirality (at a stereocenter) or axial chirality (due to restricted rotation around a single bond, creating atropisomers).

Central Chirality:

The introduction of a stereocenter can be achieved by using a chiral starting material or through an asymmetric reaction. For example, if a substituent on the naphthalene ring or an N-substituent on the thiazole contains a chiral center, a diastereomeric mixture of products may be formed. Separation of these diastereomers or stereoselective synthesis of one diastereomer would be required.

The stereoselective synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones demonstrates the use of a Horner-Wadsworth-Emmons reaction to introduce a methylidene group, with the stereochemistry of the final product being influenced by the existing stereocenters in the pyranone ring. nih.gov A similar approach could be envisioned for introducing chiral substituents onto the naphthothiazole framework.

Axial Chirality (Atropisomerism):

Atropisomerism can arise in this compound analogues if bulky substituents are present at positions that hinder free rotation around a single bond, such as the bond connecting the naphthyl group to the thiazole ring or a bond connecting a substituent to the main scaffold. The catalytic asymmetric synthesis of biaryls is a well-developed field that offers strategies for controlling axial chirality. rsc.orgnih.gov

Chiral catalysts, such as those based on BINOL or chiral phosphoric acids, are often employed to achieve enantioselective synthesis of atropisomers. researchgate.netnih.gov For instance, the asymmetric addition of diethylzinc (B1219324) to aldehydes has been successfully catalyzed by BINOL-based thiazole thioether ligands, achieving high enantiomeric excess. researchgate.net The synthesis of atropisomeric N-aryl 1,2,4-triazoles has been accomplished with high enantiomeric ratios using a chiral phosphoric acid catalyst in a cyclodehydration reaction. nih.gov These examples suggest that similar catalytic systems could be applied to the synthesis of axially chiral this compound analogues.

The following table outlines conceptual approaches to achieving stereoselectivity in the synthesis of chiral this compound analogues.

Type of Chirality Synthetic Approach Key Components and Considerations Expected Outcome
Central Chirality Use of Chiral Pool Starting MaterialsSynthesis starting from enantiomerically pure precursors containing the desired stereocenter.Formation of a specific diastereomer of the final product.
Diastereoselective ReactionsReactions on a substrate with an existing stereocenter that favor the formation of one diastereomer over another.Enrichment of one diastereomer.
Axial Chirality Asymmetric CatalysisUse of a chiral catalyst (e.g., BINOL-based ligands, chiral phosphoric acids) to control the formation of one atropisomer.High enantiomeric excess of the desired atropisomer. researchgate.netnih.gov
Chiral AuxiliaryAttachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a bond-forming reaction, followed by removal of the auxiliary.Formation of a specific atropisomer.

Synthetic Utility and Chemical Applications of 2 Bromonaphtho 2,1 D Thiazole As a Building Block

Role as a Versatile Synthon in Heterocyclic Chemistry

No specific research is available detailing the use of 2-Bromonaphtho[2,1-d]thiazole as a synthon in palladium-catalyzed reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, which are common for aryl bromides.

Precursor for the Synthesis of Complex Polycyclic Aromatic Nitrogen and Sulfur Heterocycles

There are no documented examples of this compound being used as a precursor to synthesize more complex polycyclic systems.

Applications in the Development of Advanced Organic Materials

While the parent naphthothiazole scaffold is of interest in materials science, there is no specific information linking this compound to the development of advanced organic materials.

No data has been found on optoelectronic materials derived from this specific precursor, and therefore no structure-property relationships can be discussed.

There are no published instances of this compound being incorporated into conjugated systems for electronic applications.

Ligand Design in Organometallic Chemistry

The use of this compound to synthesize ligands for organometallic complexes has not been reported.

Utilization in Novel Polymer Architectures

No studies have been found that describe the use of this compound as a monomer or functionalizing agent in the creation of novel polymers.

Future Research Directions and Challenges in 2 Bromonaphtho 2,1 D Thiazole Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The future of organic synthesis is intrinsically linked to the development of environmentally benign and economically viable methods. For 2-Bromonaphtho[2,1-d]thiazole, a key challenge lies in moving beyond traditional, often harsh, synthetic conditions.

Recent advancements in the synthesis of related naphthothiazole structures have paved the way for greener alternatives. For instance, catalyst- and additive-free methods for the synthesis of 2-substituted benzothiazoles have been developed, which could potentially be adapted for the naphthothiazole system. Furthermore, the use of elemental sulfur in the synthesis of benzothiazoles and naphtho[2,1-d]thiazoles from N-substituted arylamines represents a significant step towards atom economy and sustainability. A notable synthesis of 7-bromo-2-phenylnaphtho[2,1-d]thiazole highlights the feasibility of incorporating the bromo-substituent within these modern synthetic frameworks.

Future research should focus on one-pot syntheses that minimize waste and energy consumption. The exploration of microwave-assisted and flow-chemistry techniques could lead to significant improvements in reaction times and yields, making the synthesis of this compound and its derivatives more efficient and scalable. The development of methods that utilize non-toxic solvents and readily available starting materials will be crucial for enhancing the sustainability profile of this important chemical entity.

Exploration of Unprecedented Reactivity and Transformations

The bromine atom at the 2-position of the naphtho[2,1-d]thiazole (B12128997) core is a key functional handle for a wide array of chemical transformations. While established cross-coupling reactions are certainly applicable, future research should aim to uncover novel and unprecedented reactivity patterns.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for C-C bond formation. nih.govnih.govorganic-chemistry.orgbeilstein-journals.org The application of these reactions to this compound can lead to a diverse range of derivatives with unique electronic and photophysical properties. For instance, Suzuki coupling with various aryl boronic acids can introduce different aromatic substituents, while Sonogashira coupling with terminal alkynes can extend the conjugation of the system. nih.govorganic-chemistry.orgbeilstein-journals.org The development of ligand-free Suzuki coupling methodologies for sterically hindered bromo-compounds could be particularly beneficial for derivatizing the naphthothiazole scaffold. nih.gov

Beyond these established methods, the exploration of novel coupling partners and catalytic systems could lead to unprecedented transformations. For example, investigating C-N and C-S cross-coupling reactions could open up new avenues for the synthesis of novel materials and biologically active compounds. Furthermore, exploring the reactivity of the C-Br bond in radical reactions or under photochemical conditions could reveal new synthetic pathways and molecular architectures.

Integration of Advanced Computational Methods for Predictive Design

The synergy between experimental and computational chemistry is a powerful engine for modern chemical research. In the context of this compound, advanced computational methods, particularly Density Functional Theory (DFT), can play a pivotal role in predicting its reactivity and guiding the design of new functional molecules.

DFT calculations can provide valuable insights into the electronic structure of this compound, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). niscair.res.inirjweb.comnih.govresearchgate.netnih.gov This information is crucial for understanding the molecule's reactivity in various chemical reactions. For example, the HOMO-LUMO energy gap can be correlated with the kinetic stability and chemical reactivity of the molecule. nih.govmdpi.com

Computational studies can also be employed to predict the outcomes of chemical reactions, such as the regioselectivity of electrophilic aromatic substitution or the feasibility of a proposed catalytic cycle. researchgate.netrsc.org By modeling the transition states and reaction intermediates, researchers can gain a deeper understanding of the reaction mechanism and optimize the reaction conditions. Furthermore, computational screening of virtual libraries of this compound derivatives can help identify promising candidates for specific applications, such as organic electronics or medicinal chemistry, before embarking on time-consuming and resource-intensive synthetic efforts.

Design of Novel Functional Molecules Through Derivatization

The ability to precisely modify the structure of this compound through derivatization of the bromo-substituent opens up a vast chemical space for the design of novel functional molecules with tailored properties. The unique photophysical and electronic properties of the naphthothiazole core make it an attractive scaffold for applications in materials science.

One promising area of research is the development of organic light-emitting diode (OLED) materials. researchgate.netpolyu.edu.hk By introducing electron-donating and electron-accepting groups through cross-coupling reactions at the 2-position, the emission color and efficiency of the resulting materials can be fine-tuned. The extended π-conjugated system of the naphthothiazole moiety is conducive to efficient charge transport, a key requirement for high-performance OLEDs.

Another exciting avenue is the design of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The planarity and rigidity of the naphthothiazole scaffold can facilitate strong intermolecular π-π stacking, which is essential for efficient charge transport in these devices. The bromine atom serves as a convenient anchor point for attaching various functional groups that can modulate the material's solubility, morphology, and electronic properties.

Contribution to Fundamental Understanding of Organobromine Chemistry

The study of this compound can also contribute to a more fundamental understanding of organobromine chemistry. The reactivity of the C-Br bond is influenced by the electronic and steric environment of the surrounding molecular framework. The electron-deficient nature of the thiazole (B1198619) ring and the extended aromatic system of the naphthalene (B1677914) moiety can significantly impact the bond strength and reactivity of the C-Br bond.

By systematically studying the kinetics and mechanisms of various reactions involving the C-Br bond in this compound, researchers can gain valuable insights into the factors that govern the reactivity of organobromine compounds. This knowledge can then be applied to the design of new synthetic methods and the development of novel catalysts for C-Br bond activation.

Furthermore, investigating the non-covalent interactions involving the bromine atom, such as halogen bonding, can provide a deeper understanding of the supramolecular chemistry of this class of compounds. This could have implications for crystal engineering and the design of materials with specific solid-state properties.

Scalable Synthesis and Industrial Relevance Considerations

For any new chemical compound to have a real-world impact, its synthesis must be scalable and economically viable. While laboratory-scale syntheses of this compound and its derivatives are achievable, significant challenges remain in translating these methods to an industrial scale.

One of the primary challenges is the cost and availability of starting materials. Research into alternative, more abundant, and less expensive feedstocks will be crucial for the industrial production of this compound. Furthermore, the use of expensive catalysts and reagents, particularly in cross-coupling reactions, can be a major cost driver. The development of more efficient and recyclable catalyst systems is therefore a high priority.

Q & A

Q. What are efficient synthetic routes for 2-Bromonaphtho[2,1-d]thiazole derivatives?

Methodological Answer: The synthesis of 2-substituted naphtho[2,1-d]thiazoles can be optimized using iodine-based oxidants. A validated protocol involves reacting 2-aminonaphthothiazole with acylating agents under mild conditions. For example:

  • Optimal Conditions : 1.2 equiv. iodobenzene diacetate (IBD) in acetonitrile at 20°C for 150 minutes achieves up to 92% isolated yield .
  • Alternative Approaches : Substituted benzaldehydes can be condensed with triazole precursors under reflux in ethanol, though yields vary (e.g., 8% under suboptimal conditions) .

Q. How is the structural characterization of this compound performed?

Methodological Answer: Key techniques include:

  • X-ray Crystallography : Monoclinic space group P21/n with bond lengths (C–N: 1.305–1.364 Å; C–S: 1.719–1.752 Å) .
  • 13C NMR Spectroscopy : Assignments confirm fused naphthothiazole systems, with quaternary carbons at δ 120–150 ppm .
  • Elemental Analysis : Validates purity via %C, %H, %N measurements (e.g., deviations <0.3% indicate high purity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields for naphtho[2,1-d]thiazole synthesis?

Methodological Answer: Discrepancies in yields (e.g., 8% vs. 92%) arise from reaction variables:

  • Catalyst Efficiency : IBD outperforms traditional acids due to milder oxidation .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity vs. ethanol, which may deprotonate intermediates .
  • Substituent Compatibility : Electron-withdrawing groups on acylating agents reduce steric hindrance, improving yields .

Q. What biological activities are reported for naphtho[2,1-d]thiazole derivatives?

Methodological Answer: Derivatives exhibit diverse bioactivities, validated via:

  • Antiplasmodial Assays : IC50 values of 7.37–7.84 µM against Plasmodium falciparum .
  • Enzyme Inhibition : Thiazole-acetamide derivatives show acetylcholinesterase inhibition (IC50 <10 µM) for Alzheimer’s research .
  • Antimicrobial Screening : Halogenated derivatives (e.g., 2-dichloronitromethylnaphthothiazole) inhibit bacterial growth .

Q. How do substituents influence reactivity and bioactivity in naphthothiazole derivatives?

Methodological Answer: Structure-activity relationships (SAR) are guided by:

  • Electron-Donating Groups (EDGs) : Enhance π-stacking in enzyme binding (e.g., methoxy groups improve anticholinesterase activity) .
  • Halogenation : Bromine at C2 increases electrophilicity, aiding nucleophilic substitutions .
  • Fused Ring Systems : Naphtho[2,1-d]thiazole vs. benzothiazole alters planarity, affecting DNA intercalation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.